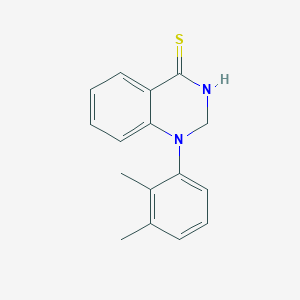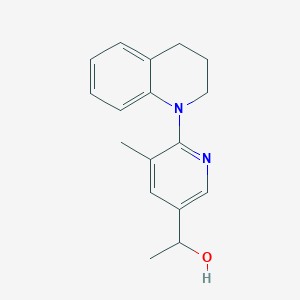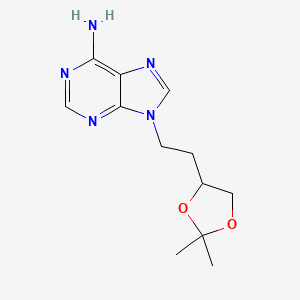
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-ethoxyphenyl group at position 6 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine typically involves the chlorination of 4,6-dihydroxy-pyrimidine. The reaction is carried out in an aprotic polar organic solvent, such as ethylene dichloride, in the presence of a tertiary amine organic base and phosgene. The mixture is heated to a temperature range of 30 to 155°C for 4 to 16 hours . After the reaction, the excess phosgene is removed, and the product is purified by filtration and washing with water .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically isolated by distillation or vacuum distillation to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Specific reagents and conditions for oxidation and reduction reactions vary, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives have been shown to inhibit the activity of enzymes involved in inflammation, such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group.
4,6-Dichloropyrimidine: Lacks the phenyl group at position 6, making it less complex.
2,4-Dichloro-6-methylpyrimidine: Contains a methyl group at position 6 instead of a phenyl group.
Uniqueness
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine is unique due to the presence of the 4-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its utility in various scientific research applications .
Properties
CAS No. |
881194-50-9 |
|---|---|
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-17-9-5-3-8(4-6-9)10-7-11(13)16-12(14)15-10/h3-7H,2H2,1H3 |
InChI Key |
GONFBGGRSMWHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)



![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)



![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)

